molecular formula C18H22FN7O2 B2434678 7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione CAS No. 887200-31-9

7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione

Cat. No.: B2434678
CAS No.: 887200-31-9
M. Wt: 387.419
InChI Key: LVADSXROVTZZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione is a useful research compound. Its molecular formula is C18H22FN7O2 and its molecular weight is 387.419. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Properties

7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione and its derivatives demonstrate notable affinity for various serotonin receptors. The compound's interaction with 5-HT1A, 5-HT2A, and 5-HT7 receptors, as explored in numerous derivatives, highlights its potential in pharmacological research, particularly for psychotropic activity. Studies show that certain derivatives can produce antidepressant-like and anxiolytic-like effects, emphasizing the compound's relevance in exploring treatments for mental health conditions such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Analgesic Properties

The compound's derivatives also manifest significant analgesic properties. Research reveals that certain derivatives, particularly those with benzylamide and 4-phenylpiperazinamide structures, exhibit stronger analgesic effects than standard drugs like acetylic acid, indicating their potential as new classes of analgesic agents (Zygmunt et al., 2015).

Antidepressant and Anxiolytic Activities

Extensive studies into the compound's derivatives show a consistent pattern of antidepressant and anxiolytic activities. These derivatives interact with serotonin receptors in various ways, producing potential therapeutic effects for mood disorders. The modification of substituents in the compound's structure plays a crucial role in enhancing these properties, offering avenues for the development of new pharmaceuticals targeting depression and anxiety disorders (Chłoń-Rzepa et al., 2011).

Structural and Conformational Studies

Structural studies of the compound's derivatives provide insights into their molecular conformations and interactions, especially in relation to their binding affinities to serotonin receptors. These studies are pivotal for understanding the compound's mechanism of action and for designing derivatives with optimized pharmacological properties (Chłoń-Rzepa et al., 2014).

Synthesis and Protective Group Utilization

Research into the synthesis of this compound and its derivatives, especially regarding the use of protective groups like thietanyl, sheds light on innovative methods of synthesis. This research is fundamental for creating more efficient and effective pathways for producing the compound and its derivatives, facilitating their study and potential application in various pharmaceutical contexts (Khaliullin & Shabalina, 2020).

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN7O2/c1-23-7-9-25(10-8-23)22-17-20-15-14(16(27)21-18(28)24(15)2)26(17)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3,(H,20,22)(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVADSXROVTZZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.